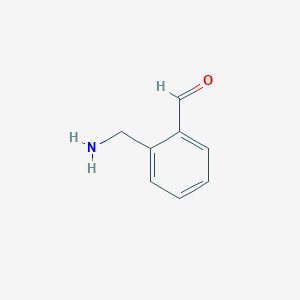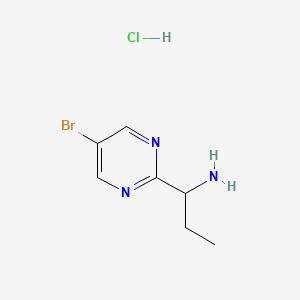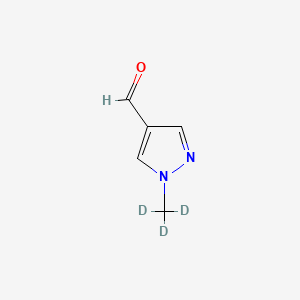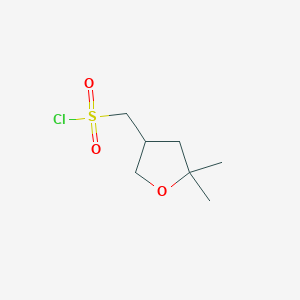
2-(Aminomethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)benzaldehyde is an organic compound with the molecular formula C8H9NO It consists of a benzene ring substituted with an aminomethyl group (-CH2NH2) and an aldehyde group (-CHO) at the ortho positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with formaldehyde and ammonia in the presence of a catalyst. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Another method involves the reduction of 2-nitrobenzylamine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as Schiff bases when reacted with carbonyl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Carbonyl compounds (e.g., aldehydes or ketones) in the presence of an acid catalyst.
Major Products
Oxidation: 2-(Carboxymethyl)benzaldehyde.
Reduction: 2-(Hydroxymethyl)benzaldehyde.
Substitution: Schiff bases and other imine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, polymers, and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
2-(Aminomethyl)benzaldehyde can be compared with other similar compounds, such as:
2-Aminobenzaldehyde: Lacks the methyl group on the amino substituent, leading to different reactivity and applications.
3-(Aminomethyl)benzaldehyde: The position of the aminomethyl group affects the compound’s chemical properties and reactivity.
4-(Aminomethyl)benzaldehyde: Similar to the 3-substituted isomer, the position of the substituent influences its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and other related compounds.
Eigenschaften
Molekularformel |
C8H9NO |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-(aminomethyl)benzaldehyde |
InChI |
InChI=1S/C8H9NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5,9H2 |
InChI-Schlüssel |
ZKUTZTOFMRABQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
![[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)


![3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole](/img/structure/B13472320.png)
![Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13472323.png)
![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13472337.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13472341.png)
![6-Bromo-7-methoxythieno[3,2-b]pyridine](/img/structure/B13472345.png)
![tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)
